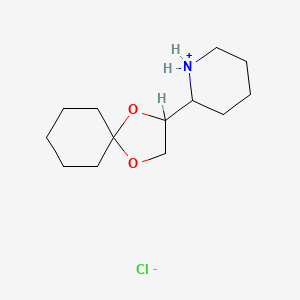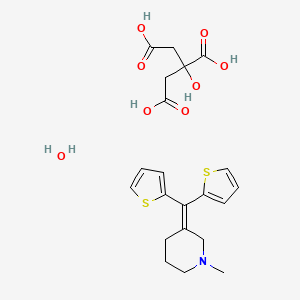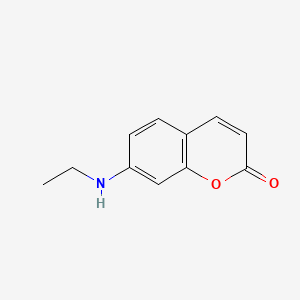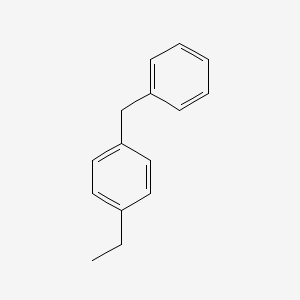
2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate is an organic compound that features a cyclohexane ring substituted with a carboxylate group and a prop-2-enoyloxyethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate typically involves the esterification of cyclohexane-1-carboxylic acid with 2-(prop-2-enoyloxy)ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylate derivatives: Compounds with similar cyclohexane ring structures and carboxylate groups.
Prop-2-enoyloxyethoxycarbonyl derivatives: Compounds with similar ester groups.
Uniqueness
2-(1-Prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate is unique due to the combination of its cyclohexane ring and ester groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H17O6- |
|---|---|
Molecular Weight |
269.27 g/mol |
IUPAC Name |
2-(1-prop-2-enoyloxyethoxycarbonyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H18O6/c1-3-11(14)18-8(2)19-13(17)10-7-5-4-6-9(10)12(15)16/h3,8-10H,1,4-7H2,2H3,(H,15,16)/p-1 |
InChI Key |
NPFLAVZPYFUFOU-UHFFFAOYSA-M |
Canonical SMILES |
CC(OC(=O)C=C)OC(=O)C1CCCCC1C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methylpyrido[3,4-b]pyrazine-5,7-diamine](/img/structure/B13766597.png)
![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)








![6'-(Diethylamino)-2'-(octylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B13766681.png)

![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

